molecular formula C12H13N3O4 B8688674 1-Boc-4-nitrobenzimidazole

1-Boc-4-nitrobenzimidazole

Cat. No. B8688674
M. Wt: 263.25 g/mol
InChI Key: IJJIFYLZHNDKDW-UHFFFAOYSA-N
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Patent
US07795267B2

Procedure details

To a solution of 1,1-dimethylethyl 4-nitro-1H-benzimidazole-1-carboxylate (0.95 g, 3.6 mmol) in ethanol (20 mL) was added 10% palladium carbon (0.10 g), and the mixture was stirred under hydrogen atmosphere at room temperature for 4 hours. The reaction solution was filtered through a Celite, the Celite was washed with ethanol, and then the filtrate was concentrated under reduced pressure to obtain the title compound (0.84 g, quantitative).
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]2[N:11]=[CH:10][N:9]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O>C(O)C.[C].[Pd]>[NH2:1][C:4]1[C:12]2[N:11]=[CH:10][N:9]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[C:8]=2[CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2N(C=NC21)C(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
palladium carbon
Quantity
0.1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen atmosphere at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through a Celite
WASH
Type
WASH
Details
the Celite was washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC=CC=2N(C=NC21)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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